![molecular formula C6H9N5O3 B12919909 Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate CAS No. 41995-97-5](/img/structure/B12919909.png)
Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate typically involves the reaction of ethyl carbamate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are performed under controlled temperatures to ensure selectivity.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with diverse functional groups.
Applications De Recherche Scientifique
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethyl carbamate moiety.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with a different functional group, used in the synthesis of energetic salts.
1,2,3-Triazole: A structural isomer with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is unique due to the presence of both the ethyl carbamate and the amino-triazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
41995-97-5 |
|---|---|
Formule moléculaire |
C6H9N5O3 |
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
ethyl N-(5-amino-1,2,4-triazole-1-carbonyl)carbamate |
InChI |
InChI=1S/C6H9N5O3/c1-2-14-6(13)10-5(12)11-4(7)8-3-9-11/h3H,2H2,1H3,(H2,7,8,9)(H,10,12,13) |
Clé InChI |
ZGTKNBQLPDZBPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)N1C(=NC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


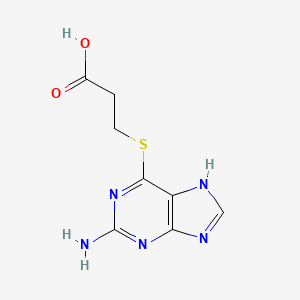
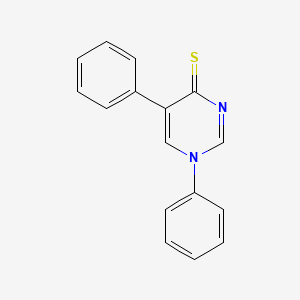
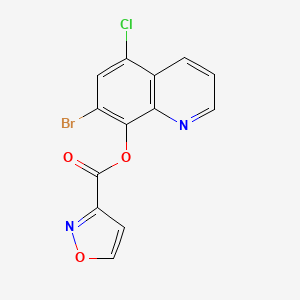
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
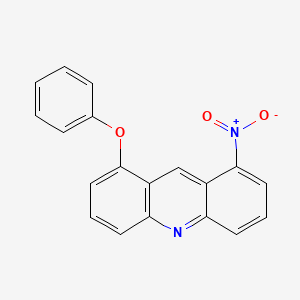
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)


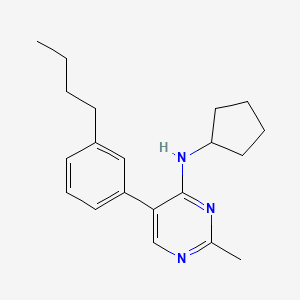


![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)


